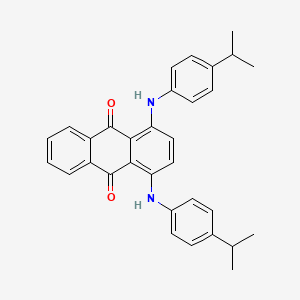
Methyl(R)-2-amino-3-(6-chloropyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a chlorine atom at the 6-position and an amino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chloropyridine-3-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to yield Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic the structure of natural amino acids, allowing it to bind to active sites on enzymes or receptors, thereby inhibiting their function or altering their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl®-2-amino-3-(6-methylpyridin-3-yl)propanoate: Similar structure but with a methyl group instead of a chlorine atom.
Methyl®-2-amino-3-(6-fluoropyridin-3-yl)propanoate: Similar structure but with a fluorine atom instead of a chlorine atom.
Methyl®-2-amino-3-(6-bromopyridin-3-yl)propanoate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
Methyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s affinity for certain molecular targets.
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(6-chloropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3/t7-/m1/s1 |
Clé InChI |
FESNTICFMHGKIN-SSDOTTSWSA-N |
SMILES isomérique |
COC(=O)[C@@H](CC1=CN=C(C=C1)Cl)N |
SMILES canonique |
COC(=O)C(CC1=CN=C(C=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


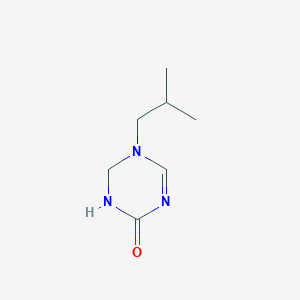

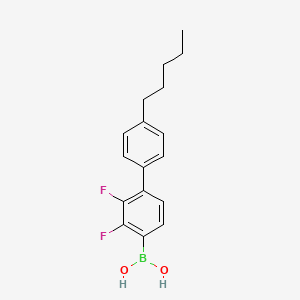


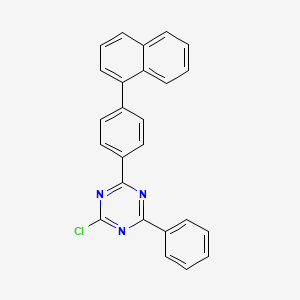
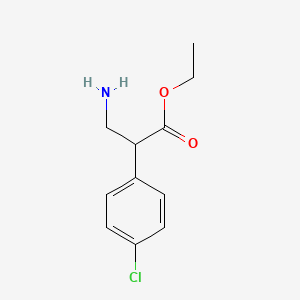
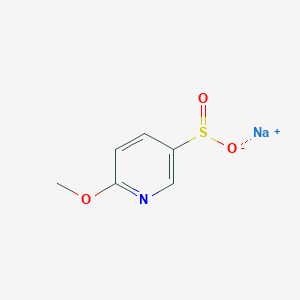
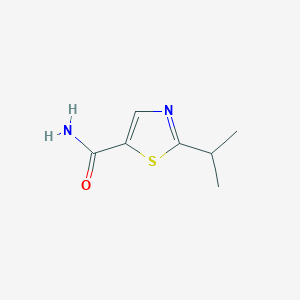
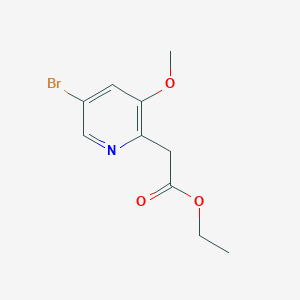
![tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate](/img/structure/B13127418.png)
